molecular formula C11H15N5O2 B15196406 6-Methyl-2',3'-dideoxyadenosine CAS No. 85326-07-4

6-Methyl-2',3'-dideoxyadenosine

Cat. No.: B15196406
CAS No.: 85326-07-4
M. Wt: 249.27 g/mol
InChI Key: ODPGJSIBNBRBDT-JGVFFNPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-2',3'-dideoxyadenosine (CAS#: See COA

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

85326-07-4

Molecular Formula

C11H15N5O2

Molecular Weight

249.27 g/mol

IUPAC Name

[(2S,5R)-5-[6-(methylamino)purin-9-yl]oxolan-2-yl]methanol

InChI

InChI=1S/C11H15N5O2/c1-12-10-9-11(14-5-13-10)16(6-15-9)8-3-2-7(4-17)18-8/h5-8,17H,2-4H2,1H3,(H,12,13,14)/t7-,8+/m0/s1

InChI Key

ODPGJSIBNBRBDT-JGVFFNPUSA-N

Isomeric SMILES

CNC1=C2C(=NC=N1)N(C=N2)[C@H]3CC[C@H](O3)CO

Canonical SMILES

CNC1=C2C(=NC=N1)N(C=N2)C3CCC(O3)CO

Origin of Product

United States

Ii. Synthetic Methodologies and Chemical Modifications of 6 Methyl 2 ,3 Dideoxyadenosine and Analogs

General Synthetic Strategies for 2',3'-Dideoxypurine Nucleosides

The synthesis of 2',3'-dideoxypurine nucleosides, the foundational structure of 6-Methyl-2',3'-dideoxyadenosine, can be achieved through several strategic pathways. These routes typically involve either the modification of existing nucleoside precursors or the construction of the molecule from its basic sugar and base components.

A common and efficient method for preparing 2',3'-dideoxynucleosides involves the chemical transformation of ribonucleosides like adenosine (B11128). nih.gov One established process is the radical deoxygenation of a ribonucleoside 2',3'-bisxanthate derivative. nih.gov This approach has been refined to use more environmentally friendly and lower-cost reagents. For instance, hazardous materials like tributyltin hydride (Bu₃SnH) have been successfully replaced with tris(trimethylsilyl)silane. nih.gov The synthesis of 2',3'-dideoxyadenosine (B1670502) from adenosine using this improved protocol involves several key steps, starting with the protection of the 5'-hydroxyl group, followed by the formation of the 2',3'-bisxanthate, a radical-initiated deoxygenation, and finally deprotection. nih.gov

Another strategy begins with 2-chloroadenosine, which can be converted into 2-chloro-2',3'-dideoxyadenosine (B13851365) (2-ClddAdo). nih.gov This multi-step process includes the formation of a 2',3'-O-thiocarbonyladenosine intermediate, which is then reduced using tributyltin hydride (n-Bu₃SnH). nih.gov While this demonstrates a pathway from a modified adenosine precursor, it also highlights potential challenges, such as the formation of byproducts. nih.gov The synthesis of N6-substituted 2'-deoxyadenosine (B1664071) derivatives can also be achieved in a highly facile, one-step reaction from 2'-deoxyinosine (B131508), which is structurally related to adenosine. This method avoids the need for protecting the sugar's hydroxyl groups. researchgate.net

Total synthesis offers a versatile alternative, building the nucleoside from separate sugar (dideoxyribose) and purine (B94841) base components. This approach is particularly useful for creating analogs that are difficult to access through the modification of natural nucleosides. A key step in total synthesis is the glycosylation reaction, which involves coupling a protected dideoxyribose derivative with a protected purine base, such as 6-methylpurine (B14201).

Historical methods for synthesizing 2'-deoxynucleosides involved the condensation of a tri-O-acyl-2-deoxy-D-ribofuranose with a purine base. madridge.org A more contemporary approach to synthesizing chiral 2',3'-dideoxy nucleosides starts from a chiral cyclobutanone, employing a photochemical ring-extension. madridge.org These methods underscore the importance of controlling stereochemistry at the anomeric carbon to ensure the correct β-configuration found in biologically active nucleosides.

The synthesis of 2',3'-dideoxypurine nucleosides often involves multi-step sequences that require careful optimization to maximize yield and purity. nih.govnih.gov Optimization strategies focus on improving reaction conditions, reducing the number of steps, and employing greener reagents. nih.govnih.gov For example, the development of telescoped continuous flow processes, where intermediates are generated and consumed in subsequent steps without isolation, can significantly reduce waste and improve safety and efficiency. nih.gov The use of automated systems with real-time analysis, such as HPLC, coupled with Bayesian optimization algorithms, allows for the rapid exploration of reaction parameters to find the most efficient synthetic conditions. nih.gov

Functional Group Modifications and Analog Synthesis

Modifying the functional groups of the parent 2',3'-dideoxyadenosine structure is a key strategy for developing new analogs. The N6-amino group and the 2'- and 3'-positions of the dideoxyribose ring are common targets for chemical modification.

The N6 position of the adenine (B156593) base is a critical site for modification, directly influencing the molecule's interactions with biological targets. The synthesis of Nthis compound involves introducing a methyl group at this position. General strategies for N6-substitution often start from a precursor like inosine (B1671953) or 6-chloropurine (B14466) riboside. researchgate.netnih.gov

A highly efficient, one-step method for creating N6-substituted adenosine and 2'-deoxyadenosine derivatives involves treating unprotected inosine or 2'-deoxyinosine with an appropriate amine in the presence of a coupling agent like BOP (benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate). researchgate.net This approach has been used to synthesize a variety of N6-analogs, including the rare DNA constituent N6-(2-hydroxyethyl)-2'-deoxyadenosine. researchgate.net Another route involves the nucleophilic substitution of the chlorine atom in 6-chloro-9-(2-deoxy-β-D-erythro-pentofuranosyl)purine with an amine, such as glycine (B1666218) ethyl ester, to produce N6-substituted derivatives. nih.gov

For N6-alkylation, a convenient substrate is N6-acetyl-2',3',5'-tri-O-acetyladenosine, which can be selectively N-deacetylated from the more common pentaacetylated adenosine. researchgate.net This tetra-acetylated compound undergoes regioselective N6-alkylation under both base-promoted and Mitsunobu reaction conditions, providing a reliable route to various N6-alkyladenosines after deprotection. researchgate.net The 6-methyl group itself can be considered a bioisostere for the amino group typically found in purines, a substitution that has been explored in the design of antiviral nucleoside analogs. researchgate.net

Table 1: Examples of N6-Substitution Reactions for Adenosine Analogs

Starting MaterialReagentsProductReference
2'-DeoxyinosineAlkyl/Aryl-amines, BOP, DIPEA, DMFN6-substituted 2'-deoxyadenosine derivatives researchgate.net
6-Chloro-9-(2-deoxy-β-D-erythro-pentofuranosyl)purineGlycine ethyl ester, Triethylamine, AcetonitrileN6-Ethoxycarbonylmethyl-2'-deoxyadenosine nih.gov
N6-Acetyl-2',3',5'-tri-O-acetyladenosineAlkyl halide, Base or Alcohol, Ph₃P, DEADN6-Alkyl-2',3',5'-tri-O-acetyladenosine researchgate.net

Modifications at the 2'- and 3'-positions of the sugar ring are fundamental to the identity of dideoxynucleosides and are also key sites for creating novel analogs. The absence of the 2'- and 3'-hydroxyl groups is the defining feature of 2',3'-dideoxyadenosine. biosyn.com The synthesis of analogs with alternative substitutions at these positions can lead to compounds with altered biological properties.

For example, 2',3'-dideoxy-3'-fluoro-pyrimidine nucleosides have been synthesized from 2'-deoxypyrimidine nucleosides. nih.gov The synthesis of triadenylates containing a 2'-terminal 3'-fluoro-2',3'-dideoxyadenosine derivative has also been accomplished using phosphotriester methodology. researchgate.net Furthermore, 2-chloro-2',3'-didehydro-2',3'-dideoxyadenosine, an unsaturated analog, was synthesized from a 2',3'-thiocarbonyladenosine derivative, demonstrating a pathway to introduce a double bond into the sugar ring. nih.gov

The introduction of various 2'-O-alkyl groups has also been systematically studied. Oligonucleotides containing 2'-O-methyl, 2'-O-ethyl, 2'-O-propyl, and other alkylated adenosine derivatives have been synthesized to investigate their effects on the stability of DNA:RNA duplexes. nih.gov These syntheses typically involve using appropriately modified adenosine phosphoramidites in solid-phase oligonucleotide synthesis. nih.gov

Table 2: Examples of 2'- and 3'-Modified Adenosine Analogs

Parent CompoundModificationSynthetic ApproachResulting AnalogReference
2'-Deoxypyrimidine nucleoside3'-FluorinationHalogenation2',3'-Dideoxy-3'β-fluoro-pyrimidine nucleoside nih.gov
2-Chloroadenosine2',3'-UnsaturationElimination from a 2',3'-thiocarbonyl intermediate2-Chloro-2',3'-didehydro-2',3'-dideoxyadenosine nih.gov
Deoxyadenosine (B7792050) (in oligonucleotides)2'-O-AlkylationIncorporation of modified phosphoramiditesOligonucleotides with 2'-O-alkyl adenosine nih.gov
3'-Fluoro-2',3'-dideoxyadenosine derivativesDimer/Trimer formationPhosphotriester method(2'–5')Triadenylates with 3'-fluoro-2',3'-dideoxyadenosine researchgate.net

Exploration of 7-Deaza Analogs of this compound

The replacement of the nitrogen atom at the 7-position of the purine ring with a carbon atom, creating a 7-deaza analog, is a common strategy in nucleoside chemistry to alter the electronic properties of the nucleobase and its interaction with enzymes. The synthesis of 7-deaza analogs of 6-methylpurine nucleosides has been a focus of research to develop novel therapeutic agents.

Bioisosteric 7-deaza analogues of 6-methyl-9-β-D-ribofuranosylpurine, a related compound, have been synthesized and evaluated for their biological activities. nih.govnih.govresearchgate.net For instance, a novel 7-deaza-6-methyl-9-β-D-ribofuranosylpurine analogue, structurally related to the natural product tubercidin, was synthesized from a commercially available nucleoside. nih.gov The synthesis involved protection of the sugar hydroxyls, followed by a cross-coupling reaction with trimethyl aluminum to introduce the methyl group at the 6-position, and subsequent deprotection. nih.gov

The general synthetic approach for 7-deaza-7-iodo-2'-deoxyadenosine involves the glycosylation of a 7-deazapurine base with a protected deoxyribose sugar. researchgate.net Specifically, the sodium salt of the base is reacted with 1-chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranose. researchgate.net Iodination at the 7-position is then achieved using N-iodosuccinimide. researchgate.net This 7-iodo intermediate serves as a versatile precursor for further modifications, including palladium-catalyzed coupling reactions to introduce various substituents. researchgate.net

Generation of Prodrugs and Phosphate (B84403) Derivatives

To enhance the bioavailability and intracellular delivery of nucleoside analogs, the development of prodrugs and phosphate derivatives is a key strategy. These modifications aim to mask the polar hydroxyl and phosphate groups, facilitating passage across cell membranes.

For 2',3'-didehydro-2',3'-dideoxynucleosides like D4A (2',3'-didehydro-2',3'-dideoxyadenosine), various potential prodrug forms have been prepared and evaluated. nih.govacs.org These include 5'-phenyl- and 5'-methylphosphonates and their phosphonothionate congeners. nih.gov While many of these phosphonate (B1237965) derivatives were found to be inactive, 5'-phosphate diesters, such as 5'-phenyl and 5'-methyl phosphate diesters, demonstrated significant biological activity. nih.gov This suggests that these diesters are hydrolyzed in biological systems to release the active nucleoside or its 5'-monophosphate. nih.gov

The synthesis of phosphate derivatives often involves the phosphorylation of the 5'-hydroxyl group of the nucleoside. For instance, the 5'-triphosphate of 7-deaza-6-methyl-9-β-D-ribofuranosylpurine was synthesized to study its interaction with viral polymerases. nih.govnih.govresearchgate.net The synthesis of 5'-phosphonates of 3'-azido-2',3'-dideoxynucleosides has also been reported as a strategy to bypass the initial phosphorylation step required for the activation of many nucleoside analogs. acs.org

Derivative TypeModification StrategyRationale
7-Deaza Analogs Replacement of N-7 with a C-H or C-R group.To alter electronic properties of the purine base and its metabolic stability.
Prodrugs (e.g., 5'-phosphate diesters) Esterification of the 5'-hydroxyl group with phosphate derivatives.To increase lipophilicity and facilitate cell membrane permeability.
Phosphate/Phosphonate Derivatives Addition of phosphate or phosphonate groups at the 5'-position.To provide the active triphosphate form or bypass initial phosphorylation steps.

Stereochemical Considerations in Nucleoside Synthesis

The stereochemistry of the sugar moiety is paramount for the biological activity of nucleoside analogs. The precise spatial arrangement of the substituents on the furanose ring dictates the molecule's ability to interact with target enzymes.

Enantiomeric Synthesis and Stereospecific Modifications

The synthesis of nucleosides with specific stereochemistry, including the desired enantiomer, is a significant challenge in organic chemistry. Stereospecific synthesis aims to control the formation of chiral centers to produce a single, desired stereoisomer.

A critical step in nucleoside synthesis is the glycosylation reaction, where the nucleobase is coupled to the sugar moiety. Achieving stereospecificity in this step is crucial for obtaining the correct anomer (α or β). The Vorbrüggen glycosylation is a widely used method that typically yields the desired β-anomer. nih.govnih.gov This reaction involves the coupling of a silylated heterocyclic base with a protected sugar, often an acetylated ribose or deoxyribose derivative. nih.gov

Stereospecific modifications of the sugar ring are also essential for creating novel analogs. For example, the synthesis of 2',3'-dideoxynucleosides often starts from ribonucleosides, requiring the stereospecific deoxygenation of the 2'- and 3'-hydroxyl groups. The synthesis of 9-(6-deoxy-β-D-allofuranosyl)-6-methylpurine and its α-L-talofuranosyl counterpart highlights the intricate multistep procedures required to prepare specific sugar-modified nucleosides from a common starting material like 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. nih.govnih.gov The synthesis of methyl 2-amino-2,4-dideoxy-α-D-xylo-hexopyranoside and its 6S-deuterio isotopomer further illustrates the methods used to achieve stereospecific modifications at defined positions of the sugar ring. nih.gov

Recent advancements in enantioselective synthesis have focused on the development of catalytic methods to produce chiral nucleoside analogs from achiral starting materials, which represents a more efficient approach compared to classical methods that rely on chiral pool starting materials. thieme-connect.de

Stereochemical ChallengeSynthetic ApproachKey Considerations
Anomeric Control (α/β) Stereoselective glycosylation (e.g., Vorbrüggen)Choice of catalyst, solvent, and protecting groups on the sugar.
Enantiomeric Purity (D/L) Use of chiral starting materials (chiral pool synthesis) or asymmetric catalysis.Efficiency and scalability of the synthetic route.
Sugar Modifications Multi-step stereospecific reactions.Protection and deprotection strategies to modify specific hydroxyl groups.

Iv. Mechanistic Elucidations of 6 Methyl 2 ,3 Dideoxyadenosine Action

Molecular Mechanisms of Action at the Cellular Level

At the cellular level, the action of 6-Methyl-2',3'-dideoxyadenosine is fundamentally linked to its structural similarity to natural deoxynucleosides, which allows it to enter cellular metabolic pathways. However, critical differences in its structure ultimately lead to the disruption of key enzymatic processes.

The defining structural feature of 2',3'-dideoxyadenosine (B1670502) and its derivatives is the absence of a hydroxyl group (-OH) at the 3' position of the deoxyribose sugar ring. wikipedia.org In normal DNA synthesis, DNA polymerase catalyzes the formation of a phosphodiester bond between the 5' phosphate (B84403) group of an incoming deoxynucleoside triphosphate (dNTP) and the 3'-OH group of the growing DNA strand. wikipedia.org This 3'-OH group acts as a nucleophile, attacking the phosphate group and enabling the chain to elongate. wikipedia.org

When a dideoxynucleoside triphosphate, such as the derivative of 2',3'-dideoxyadenosine, is incorporated into a growing DNA chain, the lack of a 3'-OH group makes further elongation impossible. wikipedia.orgnih.gov The DNA polymerase is unable to add the next nucleotide, leading to the irreversible cessation of DNA synthesis. wikipedia.orgnih.gov This mechanism classifies dideoxynucleotides as potent chain-elongating inhibitors of DNA polymerase. wikipedia.org Early in the synthesis process, the dideoxynucleotide acts as a competitive inhibitor of the enzyme, but its incorporation ultimately results in an almost complete arrest of synthesis. nih.gov

Table 1: Mechanism of Dideoxynucleotide-Mediated Chain Termination

StepNormal DNA Synthesis (with dNTP)Chain Termination (with ddNTP)
Enzyme DNA PolymeraseDNA Polymerase
Incorporation The polymerase incorporates a standard dNTP into the growing DNA strand.The polymerase incorporates a 2',3'-dideoxynucleoside triphosphate (ddNTP). nih.gov
Reaction The 3'-OH group of the last nucleotide attacks the 5' phosphate of the new dNTP, forming a phosphodiester bond. wikipedia.orgNo 3'-OH group is present on the incorporated ddNTP. wikipedia.org
Outcome The DNA chain is successfully elongated.The formation of a new phosphodiester bond is blocked, and DNA chain elongation is terminated. wikipedia.orgnih.gov

The chain-terminating principle is particularly effective against viral pathogens that rely on rapid replication of their genetic material. Many antiviral nucleoside analogs target viral polymerases, such as reverse transcriptase in retroviruses or viral DNA polymerases. For instance, the triphosphate form of 2',3'-dideoxythymidine (a related compound) has been shown to inhibit the DNA replication complex of adenovirus type 2, suggesting a functional role for DNA polymerase gamma in viral replication. nih.gov

Similarly, other modified nucleosides have demonstrated potent antiviral activity by inhibiting viral polymerases. 7-deaza-2'-C-methyladenosine, for example, is a known inhibitor of the Zika virus (ZIKV) polymerase and has been shown to reduce viremia and delay disease progression in animal models. plos.org It is also effective against the West Nile virus (WNV) by inhibiting its RNA-dependent RNA polymerase. nih.gov The lethality of 2',3'-dideoxyadenosine to E. coli is also attributed to the irreversible blockage of DNA synthesis through the terminal incorporation of its triphosphate derivative into the bacterial DNA. nih.gov This body of evidence supports the mechanism whereby this compound, after conversion to its triphosphate form, can act as a substrate for viral polymerases, leading to the termination of viral nucleic acid synthesis.

For this compound to exert its chain-terminating effects, it must first be converted into its active triphosphate form within the cell. As a nucleoside, it can be transported into the cell, where it is then sequentially phosphorylated by host cell kinases. This process adds three phosphate groups to the 5' position of the sugar moiety, transforming the nucleoside into a nucleoside triphosphate.

Epigenetic and Gene Regulatory Mechanisms

Beyond its role as a direct inhibitor of DNA synthesis, the N6-methyl group on the adenine (B156593) base of the compound links it to the field of epigenetics, specifically the study of N6-methyl-2'-deoxyadenosine (m6dA) as a DNA modification.

N6-methyl-2'-deoxyadenosine (m6dA) is a DNA modification where a methyl group is attached to the nitrogen atom at position 6 of the adenine base. idtdna.com While m6dA has long been known to be widespread in bacterial genomes, where it plays a role in the restriction-modification system, its presence and function in eukaryotes have only recently been uncovered. nih.govnih.gov Emerging evidence indicates that m6dA is a legitimate and functionally significant epigenetic mark in the genomes of various eukaryotes, including fungi, algae, worms, and mammals. nih.govfrontiersin.org

In eukaryotes, m6dA appears to be involved in regulating gene expression and is associated with active transcription. nih.govau.dk Studies have shown that human genes containing m6dA are associated with higher levels of RNA transcripts. nih.gov This suggests that, unlike some other forms of DNA methylation that silence genes, m6dA may serve to activate them. The presence of m6dA expands the scope of DNA modifications beyond the well-studied 5-methylcytosine (B146107) (5mC), highlighting a more complex layer of epigenetic control in the adult brain and other tissues. nih.govnih.gov

Research has demonstrated that the levels and location of m6dA are not static but can be dynamically regulated in response to cellular activity. A notable example is its role in the brain. In adult mice undergoing fear extinction training, a process that involves learning and memory, m6dA was found to accumulate in activated neurons within the prefrontal cortex. au.dknih.govnih.gov

This accumulation of m6dA was observed specifically along the promoters and coding sequences of genes, correlating with an increase in their expression. au.dknih.gov The deposition of this mark was linked to the increased genomic occupancy of the mammalian m6dA methyltransferase, N6amt1. au.dknih.gov A key finding was the association between m6dA accumulation and the transcriptional activation of the brain-derived neurotrophic factor (Bdnf) gene, which is essential for the formation of fear extinction memory. nih.govnih.gov Furthermore, analysis in human cell lines shows that m6dA marks can occur consistently at the same genomic locations, are often found within exons, and may be inherited, suggesting a precise and stable regulatory role. nih.gov

Table 2: Summary of m6dA Accumulation and Localization Findings

FindingBiological ContextGenomic LocationAssociated Outcome
Accumulation Fear extinction training in adult mice. nih.govnih.govActivated prefrontal cortical neurons. au.dknih.govnih.govFormation of fear extinction memory. au.dknih.gov
Localization Genome-wide in activated neurons. nih.govPromoters and coding sequences. au.dknih.govIncreased gene expression. nih.govnih.gov
Specific Gene Bdnf gene activation. nih.govP4 promoter of the Bdnf gene. au.dknih.govRequired for Bdnf exon IV mRNA expression. au.dknih.gov
Consistency Human cell lines. nih.govEnriched within exons. nih.govAssociated with higher RNA transcript levels. nih.gov

Influence on Gene Expression and Transcriptional Activation Pathways

Currently, there is limited direct scientific evidence detailing the specific influence of exogenously administered this compound on gene expression and transcriptional activation pathways. Its primary mechanism is associated with the termination of DNA synthesis rather than the epigenetic regulation of gene activity.

This is in contrast to the related endogenous DNA modification, N6-methyl-2'-deoxyadenosine (m6dA), which is known to be an active epigenetic mark. Research has shown that m6dA accumulates in the promoters and coding sequences of genes in activated neurons. nih.govnih.govuq.edu.au This deposition of m6dA is associated with transcriptional activation and is considered an epigenetic mechanism that drives activity-induced gene expression. nih.govnih.gov For example, the accumulation of m6dA at the Bdnf P4 promoter is required for the expression of brain-derived neurotrophic factor (Bdnf) messenger RNA. nih.govnih.gov However, this regulatory role is attributed to the methylation of an existing deoxyadenosine (B7792050) base within the DNA strand, a distinct process from the metabolic incorporation of a 2',3'-dideoxy nucleoside analog.

Interaction with Mammalian m6dA Methyltransferases (e.g., N6amt1)

Specific data on the direct interaction between this compound and mammalian N6-methyl-2'-deoxyadenosine (m6dA) methyltransferases, such as N6-adenosyl-methyltransferase 1 (N6amt1), is not extensively documented in current literature. The known function of N6amt1 is to catalyze the transfer of a methyl group to the N6 position of adenine within a DNA strand, creating the m6dA epigenetic mark. nih.govoup.com Studies have demonstrated that increased genomic occupancy of N6amt1 correlates with the deposition of m6dA and subsequent gene expression. nih.govnih.gov

The metabolic pathway and substrate specificity of N6amt1 are oriented towards methylating an existing deoxyadenosine residue in DNA. An exogenous compound like this compound, which would first need to be phosphorylated and then compete for incorporation into DNA, does not represent a typical substrate for this class of methyltransferase. While N6amt1 has been identified as a key "writer" of m6dA marks in the genome, some studies have failed to replicate in vitro methylation assays, suggesting the regulatory landscape may be complex. nih.gov

Implications in DNA Repair and Replication Processes

The most significant mechanistic action of this compound is its role as a DNA chain terminator, which directly impacts DNA replication. ontosight.ai Like other 2',3'-dideoxynucleosides, its structure lacks a hydroxyl group at the 3' position of the sugar ring. sigmaaldrich.com During DNA replication, DNA polymerase enzymes catalyze the formation of a phosphodiester bond between the 5'-phosphate of an incoming nucleotide and the 3'-hydroxyl group of the last nucleotide in the growing DNA strand. khanacademy.org

When this compound, in its triphosphate form, is incorporated into a nascent DNA chain, replication is halted. ontosight.ai The absence of the 3'-hydroxyl group makes it impossible for DNA polymerase to add the next nucleotide, effectively terminating the elongation of the DNA strand. khanacademy.orgyoutube.com This chain-terminating property is the basis for its potential as an antiviral agent, as it can inhibit the replication of viral genomes. ontosight.ai

While N6-methylation of adenine in prokaryotic DNA is known to play a role in directing mismatch repair and regulating replication, oup.comnih.govsigmaaldrich.com the primary implication for this compound in mammalian cells is its direct physical blockage of the replication machinery.

Enzyme Specificity and Metabolic Considerations

Resistance to Nucleoside Deaminases (e.g., Adenosine (B11128) Deaminase)

This compound is anticipated to be a poor substrate for, and potentially an inhibitor of, adenosine deaminase (ADA). ADA is a key enzyme in purine (B94841) metabolism that catalyzes the deamination of adenosine and 2'-deoxyadenosine (B1664071) to inosine (B1671953) and 2'-deoxyinosine (B131508), respectively. nih.govmhmedical.commhmedical.com The specificity of ADA is sensitive to substitutions on the purine ring. Research on related compounds has shown that substitutions at the N6 position of 2'-deoxyribose derivatives, including with a methyl group, can result in significant inhibitory effects against ADA. nih.gov

Furthermore, modifications to the sugar moiety also influence interaction with ADA. For instance, 2',3'-dideoxy-1-deazaadenosine demonstrates good inhibitory activity against the enzyme. nih.gov Given that this compound possesses modifications at both the N6 position of the base and the 2' and 3' positions of the sugar, it is likely to be resistant to deamination by ADA, a property that could increase its metabolic stability and bioavailability compared to unmodified adenosine analogs.

Interaction with Host Cell Enzymes and Nucleotide Metabolism Pathways

For this compound to exert its function as a DNA chain terminator, it must first be metabolically activated within the host cell. This activation requires a series of phosphorylation steps, converting the nucleoside into its corresponding monophosphate, diphosphate, and ultimately, active triphosphate form (6-methyl-ddATP). This process is catalyzed by host cell nucleoside and nucleotide kinases. ontosight.ai

However, the efficiency of this activation can be a limiting factor. Studies on the related compound N6-methyl-2'-deoxyadenosine (m6dA) have indicated that it exhibits inefficient phosphorylation by intracellular kinases. nih.gov This suggests that the N6-methyl group may hinder recognition and processing by key enzymes in the nucleotide salvage pathway, such as adenosine kinase (AdK) or deoxycytidine kinase (DCK), which are known to phosphorylate other nucleoside analogs. sigmaaldrich.comwikipedia.org Therefore, while resistant to degradation by ADA, the therapeutic efficacy of this compound may be dependent on the rate and extent of its phosphorylation by host cell kinases.

Data Tables

Table 1: Summary of Enzymatic Interactions with this compound and Related Compounds.

EnzymeCompoundInteraction TypeImplicationReference
DNA Polymerase This compound-TriphosphateIncorporation/SubstrateChain termination of DNA synthesis. ontosight.ai
Adenosine Deaminase (ADA) This compoundPredicted Resistance/InhibitionIncreased metabolic stability. nih.gov
Host Nucleoside Kinases This compoundSubstrate (potentially inefficient)Necessary for conversion to active triphosphate form. ontosight.ainih.gov
N6amt1 Methyltransferase 2'-deoxyadenosine (in DNA)SubstrateEpigenetic regulation of gene expression. nih.govnih.gov

V. Structure Activity Relationship Sar Studies of 6 Methyl 2 ,3 Dideoxyadenosine Analogs

Impact of N6-Substitutions on Biological Potency

The substituent at the N6-position of the purine (B94841) ring plays a pivotal role in the interaction of 2',3'-dideoxypurine nucleosides with their biological targets. Research has demonstrated that both the size and nature of this substituent can significantly modulate the antiviral efficacy of these compounds.

Studies on a series of 6-substituted 2',3'-dideoxypurine nucleosides have revealed a distinct correlation between the bulk of the substituent at the 6-position and the resulting anti-HIV activity. Among the various analogs synthesized and tested, the N6-methyl derivative, 6-Methyl-2',3'-dideoxyadenosine (D2MeA), was identified as one of the most potent antiviral agents. nih.gov

The observed order of potency for these compounds suggests a "bulk tolerance effect" at the 6-position, where a substituent of a certain size is optimal for antiviral activity. The general trend for the antiviral potency of the 6-substituted compounds is as follows:

NHMe > NH2 > Cl ≈ N(Me)2 > SMe > OH ≈ NHEt > SH > NHBn ≈ H nih.gov

This hierarchy indicates that while a methylamino group (NHMe) confers the highest potency, increasing the bulk further, as seen with the N-ethyl (NHEt) and N-benzyl (NHBn) groups, leads to a decrease in activity. Similarly, the dimethylamino (N(Me)2) substitution also results in reduced potency compared to the monomethylamino group. This suggests that the binding pocket of the target enzyme, likely a viral reverse transcriptase, can accommodate a small alkyl group like methyl, but larger substituents may cause steric hindrance, leading to a poorer fit and diminished inhibitory activity.

N6-SubstituentRelative Antiviral Activity
-NHMe (Methylamino)Highest
-NH2 (Amino)High
-Cl (Chloro)Medium
-N(Me)2 (Dimethylamino)Medium
-SMe (Methylthio)Low
-OH (Hydroxy)Low
-NHEt (Ethylamino)Low
-SH (Thio)Very Low
-NHBn (Benzylamino)Very Low
-H (Hydrogen)Very Low

Bioisosteric replacement, the substitution of one atom or group with another that has similar physical or chemical properties, is a common strategy in drug design to enhance desired biological properties. In the context of 2',3'-dideoxyadenosine (B1670502) analogs, replacing the 6-amino group or its methylated form with other functional groups has been explored.

One notable example is the synthesis of the 2',3'-dideoxyriboside of 2,6-diaminopurine (B158960) (ddDAPR). In this analog, the 6-amino group of 2',3'-dideoxyadenosine (ddAdo) is retained, and an additional amino group is introduced at the 2-position. This modification results in a compound with potent anti-HIV activity, comparable to that of ddAdo. nih.gov A significant advantage of ddDAPR is its poor substrate activity for adenosine (B11128) deaminase, the enzyme responsible for the deamination and inactivation of ddAdo. nih.gov This increased metabolic stability can lead to a longer therapeutic window for the drug.

Further modifications have included the introduction of a chloro group at the 2-position, leading to compounds like 2-chloro-2',3'-dideoxyadenosine (B13851365) (2-ClddAdo). While this substitution was intended to prevent enzymatic deamination, it resulted in increased cytotoxicity and decreased antiretroviral activity compared to ddAdo. nih.gov These findings underscore the sensitive nature of modifications to the purine ring and the importance of maintaining a balance between antiviral efficacy and cellular toxicity.

Role of Sugar Moiety Modifications on Biological Activity

The sugar moiety of nucleoside analogs is a critical determinant of their biological activity, influencing their recognition by viral and cellular enzymes, their stability, and their pharmacokinetic properties.

The defining feature of 2',3'-dideoxynucleosides is the absence of hydroxyl groups at the 2' and 3' positions of the ribose sugar. This modification is crucial for their mechanism of action as chain terminators of viral DNA synthesis. The introduction of other substituents at these positions has been investigated to modulate activity and stability.

Substitution of a fluoro group at the 2' or 3' position has been a key area of research. For instance, an acid-stable 2'-fluoroarabinofuranosyl analogue of Nthis compound was found to be about 20-fold less potent than the parent compound. nih.gov However, the presence of the fluorine atom significantly increased the compound's stability in acidic conditions, a desirable property for oral administration. nih.gov In other studies, the substitution of an azido (B1232118) or fluoro group at the 2' and 3' positions of 2',3'-dideoxyadenosine analogs, in both the "up" (arabino) and "down" (ribo) configurations, generally led to a decrease in anti-HIV potency and selectivity. nih.gov

Conversely, 3'-deoxy-3'-fluoroadenosine has demonstrated broad-spectrum antiviral activity against several flaviviruses. asm.org This highlights that the effect of fluoro modifications can be virus-specific and dependent on the precise position and stereochemistry of the fluorine atom.

CompoundModificationEffect on Antiviral ActivityEffect on Stability
2'-fluoroarabinofuranosyl analogue of D2MeA2'-F (arabino)Decreased potency (approx. 20-fold)Increased acid stability
2'-/3'-azido/fluoro ddAdo analogs2' or 3' -N3 or -FDecreased potency and selectivityNot specified
3'-deoxy-3'-fluoroadenosine3'-FBroad-spectrum antiviral activity (Flaviviruses)Not specified

The 5'-hydroxyl group of nucleoside analogs is the site of phosphorylation, a critical step for their activation to the triphosphate form, which is the active species that inhibits viral polymerases. However, the polarity of the hydroxyl group and the negative charge of the phosphate (B84403) groups can limit the cell membrane permeability and oral bioavailability of these compounds. nih.govnih.gov

To overcome these limitations, prodrug strategies involving modification of the 5'-hydroxyl group have been extensively explored. These strategies aim to mask the polar hydroxyl group with a lipophilic moiety that can be cleaved intracellularly to release the active nucleoside. Common prodrug approaches include the formation of 5'-esters and 5'-phosphoramidates. nih.govnih.gov

Phosphoramidate (B1195095) prodrugs, in particular, have shown significant promise. They are designed to deliver the 5'-monophosphate of the nucleoside analog directly into the cell, bypassing the often inefficient initial phosphorylation step catalyzed by cellular kinases. nih.govnih.gov This can lead to a significant enhancement of antiviral potency. For example, phosphoramidate protides of 2',3'-dideoxy-3'-fluoroadenosine (B1604716) derivatives have demonstrated markedly improved antiviral potency against both HIV and HBV compared to the parent nucleoside. nih.gov

The stereochemistry of the sugar moiety is a fundamental aspect of nucleoside analog activity. Naturally occurring nucleosides are of the D-configuration. For many years, it was believed that only D-isomers of nucleoside analogs would possess biological activity due to the stereospecificity of the enzymes they interact with. However, the discovery of potent antiviral activity in L-nucleoside analogs, such as lamivudine (B182088) (3TC), challenged this dogma.

Studies have shown that both D- and L-isomeric forms of dideoxynucleosides can exhibit significant antiviral activity. nih.gov The antiviral activity and toxicity profiles of L-analogs can differ significantly from their D-counterparts. This stereochemical difference can influence their interaction with viral reverse transcriptases and cellular kinases, as well as their susceptibility to metabolic enzymes. The exploration of L-dideoxyadenosine analogs and other L-nucleosides continues to be an active area of research for the development of new antiviral agents with potentially improved therapeutic indices.

Structural Determinants of Receptor Binding and Selectivity (for P2Y1 receptor antagonists)

The development of potent and selective P2Y1 receptor antagonists has been significantly advanced by systematic structure-activity relationship (SAR) studies centered around adenosine derivatives. The modification of adenosine 3',5'- and 2',5'-bisphosphates, which were first identified as competitive antagonists of the P2Y1 receptor, has led to the discovery of more potent compounds with improved selectivity. nih.govnih.govnih.gov A key breakthrough in this area was the finding that introducing an N6-methyl group to 2'-deoxyadenosine (B1664071) 3',5'-bisphosphate not only enhanced antagonist potency by 17-fold but also eliminated the residual agonist properties seen with the parent compounds. nih.govnih.gov This led to the identification of N6-methyl-2'-deoxyadenosine 3',5'-bisphosphate (MRS2179) as a potent and selective P2Y1 antagonist. unc.edu

The structural determinants for the binding and selectivity of these analogs at the P2Y1 receptor can be analyzed by considering modifications at three primary locations: the adenine (B156593) base, the sugar (ribose) moiety, and the phosphate groups.

Influence of Modifications on the Adenine Base:

Modifications to the adenine base, particularly at the N6 and C2 positions, have profound effects on the affinity and activity of these analogs at the P2Y1 receptor.

N6-Position: The size of the alkyl substituent at the N6-position is a critical determinant of antagonist activity. The N6-methyl group provides a significant enhancement in antagonistic potency. nih.govnih.gov Structural studies reveal that this methyl group fits into a small hydrophobic pocket within the receptor's binding site. nih.gov Increasing the size of the alkyl chain to an ethyl group results in intermediate antagonist potency, while a larger propyl group completely abolishes interaction with the receptor. nih.govnih.gov Furthermore, benzoylation or dimethylation of the N6-amino group also leads to a significant loss or complete abolition of antagonist activity, highlighting the specific steric and electronic requirements of this sub-pocket. nih.govnih.gov

C2-Position: Unlike the strict requirements at the N6-position, the C2-position of the adenine ring tolerates a broader range of substitutions. The introduction of small, electron-withdrawing groups or lipophilic groups can enhance antagonist potency. nih.govnih.gov For instance, combining the optimal N6-methyl group with a 2-chloro substituent resulted in a full antagonist with an IC50 of 206 nM. nih.gov Similarly, N6-methyl-2-alkylthio derivatives were found to be nearly full antagonists with IC50 values below 0.5 µM. nih.gov

Influence of Modifications on the Sugar Moiety:

The sugar portion of the nucleoside is crucial for its activity, and modifications here can shift the profile of the compound between antagonist and agonist.

Deoxyribose: The presence of a 2'- or 3'-deoxy modification in the ribose sugar is well-tolerated for antagonist activity at the P2Y1 receptor. nih.govnih.gov The parent compound for many potent antagonists is a 2'-deoxyadenosine derivative. unc.edu

Other Ribose Modifications: In contrast to the deoxy modifications, other substitutions on the ribose ring tend to introduce or enhance agonist properties. Modifications such as a 2'-hydroxy group, a 4'-thio substitution, or replacing the ribose with a carbocyclic or a 1,5-anhydrohexitol ring have been shown to result in compounds with enhanced agonist effects. nih.gov A 2'-methoxy group, however, was found to provide intermediate potency as an antagonist while also enhancing agonist activity. nih.govnih.gov

Influence of Phosphate Groups:

The phosphate groups are essential for high-affinity binding to the P2Y1 receptor. Analogs are typically bisphosphate derivatives. nih.govunc.edu Structural analysis of antagonists bound to the P2Y1 receptor shows that the terminal oxygens of both phosphate groups form critical hydrogen bond contacts with the receptor, anchoring the ligand in the binding pocket. nih.gov The antagonist activity is observed with both adenosine 3',5'- and 2',5'-bisphosphates, indicating some flexibility in the positioning of the phosphate groups. nih.gov

Interactive Data Tables

Table 1: Effect of N6-Substitutions on P2Y1 Receptor Antagonist Activity

Compound/Modification Antagonist Potency (IC50) Receptor Activity Profile
2'-deoxyadenosine 3',5'-bisphosphate ~5.6 µM (17-fold less potent than N6-methyl) Partial Agonist/Antagonist
N6-methyl-2'-deoxyadenosine 3',5'-bisphosphate (MRS2179) 330 nM Competitive Antagonist
N6-ethyl derivative Intermediate Potency Antagonist
N6-propyl derivative Activity Abolished Inactive
N6,N6-dimethyl derivative Activity Greatly Diminished Inactive
N6-benzoyl derivative Activity Abolished Inactive

Data sourced from multiple studies. nih.govnih.gov

Table 2: Effect of C2-Substitutions on N6-Methyl Analogs

Compound/Modification Antagonist Potency (IC50) Receptor Activity Profile
N6-methyl-2-chloro-2'-deoxyadenosine 3',5'-bisphosphate 206 nM Full Antagonist
N6-methyl-2-alkylthio derivatives < 500 nM Nearly Full Antagonist

Data sourced from a 1999 study by Camaioni et al. nih.gov

Vi. Preclinical Pharmacokinetic Research and Formulation Strategies for 6 Methyl 2 ,3 Dideoxyadenosine

Metabolic Stability and Degradation Pathways in Preclinical Models

The metabolic fate of a drug candidate is a critical determinant of its in vivo efficacy and duration of action. For nucleoside analogs like 6-Methyl-2',3'-dideoxyadenosine, two key stability concerns are enzymatic degradation and instability in the acidic environment of the stomach.

The parent compound, 2',3'-dideoxyadenosine (B1670502) (ddA), undergoes rapid and extensive metabolism in vivo. Clinical studies have shown that ddA is quantitatively converted to 2',3'-dideoxyinosine (ddI) by the enzyme adenosine (B11128) deaminase (ADA). This conversion is so efficient that ddA is often undetectable in plasma, even following continuous intravenous administration nih.gov. The active therapeutic agent is considered to be the intracellularly formed 2',3'-dideoxyadenosine triphosphate nih.gov.

The primary rationale for the N6-methyl modification in this compound is to confer resistance to this rapid deamination by ADA. By blocking the primary site of enzymatic attack, the N6-methyl group is expected to enhance the metabolic stability of the compound, leading to a longer plasma half-life and potentially greater bioavailability of the parent drug. This strategy aims to ensure that more of the administered dose can be taken up by target cells and converted into its active triphosphate form.

Another approach to prevent this deamination has been explored through the synthesis of analogues like 2-chloro-2',3'-dideoxyadenosine (B13851365). This modification was also intended to block the action of adenosine deaminase nih.gov.

Table 1: Metabolic Profile of 2',3'-dideoxyadenosine (Parent Compound)

Parameter Finding Implication for this compound
Primary Metabolic Pathway Rapid and quantitative deamination to 2',3'-dideoxyinosine (ddI) by adenosine deaminase (ADA) nih.gov. The N6-methyl group is designed to block this pathway, thereby increasing metabolic stability.
Plasma Detectability Undetectable in plasma even during continuous IV infusion nih.gov. N6-methylation is expected to result in detectable plasma levels and a longer half-life.

| Active Form | Intracellular 2',3'-dideoxyadenosine triphosphate nih.gov. | Enhanced stability of the parent compound should lead to increased intracellular concentrations of the active triphosphate. |

The acidic environment of the stomach presents a significant barrier to the oral delivery of many nucleoside analogs. The glycosidic bond that links the nucleobase to the sugar moiety is susceptible to acid-catalyzed hydrolysis. While specific data on the acid stability of this compound is not extensively reported, studies on related dideoxynucleosides provide valuable insights. For instance, 2',3'-dideoxy-2',3'-didehydrocytidine, a pyrimidine (B1678525) analogue, has been shown to degrade rapidly under acidic conditions (pH 1.0-9.0) nih.gov.

This inherent acid lability has profound implications for oral formulation development. To ensure that a sufficient amount of the drug survives transit through the stomach to be absorbed in the intestine, protective formulation strategies are necessary. Clinical trials with the parent compound's metabolite, ddI, involved co-administration with an antacid to neutralize stomach acid and improve oral bioavailability nih.gov. For this compound, enteric-coated tablets or buffered powder formulations would likely be required to protect the compound from acid-catalyzed degradation and ensure adequate systemic exposure after oral administration.

Table 2: Acid Stability Considerations for Dideoxynucleosides

Challenge Observation in Related Compounds Formulation Strategy Implication
Acid-catalyzed Hydrolysis Rapid degradation of 2',3'-dideoxy-2',3'-didehydrocytidine in acidic environments nih.gov. Necessity of gastro-resistant formulations for oral delivery of this compound.

| Oral Bioavailability | The metabolite of the parent compound, ddI, required co-administration with an antacid in clinical trials nih.gov. | Suggests that this compound would benefit from enteric coating or buffering agents. |

Prodrug Approaches for Enhanced Pharmacokinetic Profiles

To further improve the pharmacokinetic properties of dideoxynucleosides, various prodrug strategies have been explored. Prodrugs are inactive or less active precursors that are converted into the active drug within the body. This approach can be used to enhance oral absorption, increase metabolic stability, and improve the delivery of the drug to target tissues.

For nucleoside analogs, prodrug design often focuses on modifying the 5'-hydroxyl group of the sugar moiety. This can lead to the formation of esters, carbonates, or phosphoramidates. These modifications can increase the lipophilicity of the molecule, which may enhance its ability to cross cell membranes and improve oral absorption. An improved protocol for transforming ribonucleosides into 2',3'-dideoxynucleoside and 2',3'-didehydro-2',3'-dideoxynucleoside derivatives has been established, which includes the synthesis of anti-HIV drugs like didanosine (B1670492) (ddI) nih.gov.

A key advantage of certain prodrug approaches, such as phosphoramidate (B1195095) prodrugs, is their ability to bypass the initial, often rate-limiting, phosphorylation step required for the activation of nucleoside analogs. These prodrugs are designed to be cleaved intracellularly, directly releasing the monophosphate form of the drug. This can lead to higher intracellular concentrations of the active triphosphate metabolite, potentially resulting in enhanced antiviral activity and the ability to overcome resistance mechanisms associated with impaired nucleoside kinase activity. While specific prodrugs of this compound are not detailed in available literature, this remains a viable strategy for optimizing its therapeutic profile.

Novel Delivery Systems for Improved Bioavailability and Cellular Uptake

Beyond chemical modification through prodrug strategies, advanced formulation technologies offer another avenue for improving the delivery of challenging molecules like this compound. These novel delivery systems aim to protect the drug from degradation, enhance its solubility, and facilitate its uptake into target cells.

Nanoparticles, formulated from polymers or lipids, represent another promising delivery system nih.govnih.govmdpi.comyoutube.com. These carriers can be engineered to have specific sizes and surface properties that allow for targeted delivery to particular tissues or cell types. By encapsulating this compound within nanoparticles, it may be possible to enhance its uptake into target cells, such as lymphocytes in the case of viral infections, leading to higher intracellular drug concentrations and improved therapeutic efficacy. Furthermore, nanoparticle-based systems can improve the stability and solubility of the encapsulated drug mdpi.commdpi.com.

Dendrimer-Based Drug Delivery Systems

Dendrimers are a class of highly branched, well-defined macromolecules with a unique three-dimensional architecture that makes them promising nanocarriers for drug delivery. frontiersin.org Their structure, characterized by a central core, repeating branching units, and a high density of surface functional groups, allows for the encapsulation or conjugation of drug molecules. frontiersin.org This is particularly advantageous for nucleoside analogs, which often face challenges such as poor solubility, rapid metabolism, and unfavorable biodistribution. nih.govmdpi.com

Research into dendrimer-based systems for delivering antiviral nucleoside analogs has demonstrated significant potential. Dendrimers can improve the solubility of poorly soluble drugs, protect them from degradation, and facilitate controlled or sustained release. mdpi.com For instance, studies with the nucleoside analog zidovudine (B1683550) have shown that encapsulation in poly(propyl ether imine) (PETIM) dendrimers leads to a sustained-release profile. longdom.org In one study, the cumulative release of zidovudine from the dendrimer complex was only 6.5% after one hour, compared to 95.8% for the free drug solution, indicating a significant prolongation of drug release. longdom.org

Furthermore, dendrimer formulations can alter the biodistribution of the encapsulated drug. Following administration of a zidovudine-dendrimer complex, there was notable accumulation in reticuloendothelial system (RES) organs, which are significant reservoirs for the Human Immunodeficiency Virus (HIV). longdom.org This targeted accumulation could enhance the therapeutic efficacy of the antiviral agent. longdom.org The use of Polyamidoamine (PAMAM) dendrimers, another common type, has also been explored for the delivery of various drugs, showing the ability to increase the water solubility and control the release of the payload. nih.gov The loading efficacy of drugs into PAMAM dendrimers can be substantial, with studies reporting drug loading of 40-50% for certain anticancer drugs. researchwithrutgers.com

The interaction between the dendrimer and the drug is crucial for the stability and performance of the formulation. These interactions can be covalent or non-covalent, including electrostatic interactions, hydrogen bonding, and hydrophobic interactions. nih.gov The surface of dendrimers can be modified with various functional groups to optimize drug loading, release characteristics, and biological interactions. nih.gov For example, PEGylation (the attachment of polyethylene (B3416737) glycol chains) of PAMAM dendrimers has been used to create prolonged-release formulations of anti-HIV drugs like stavudine. jddtonline.info

Below is a data table summarizing the characteristics of a dendrimer-based formulation for the nucleoside analog zidovudine, illustrating the potential improvements achievable with this technology.

Formulation ParameterObservationReference
Drug Zidovudine longdom.org
Dendrimer Type Poly(propyl ether imine) (PETIM) longdom.org
Cumulative Drug Release (1 hr) 6.5 ± 0.3% (Formulation) vs. 95.8 ± 4.1% (Free Drug) longdom.org
Pharmacokinetic Effect Sustained release longdom.org
Biodistribution Accumulation in RES organs longdom.org

General Principles of Preclinical Formulation Optimization Methodologies

The primary goal of preclinical formulation development is to ensure that a new chemical entity (NCE) can be delivered effectively and consistently to animal models to obtain reliable pharmacokinetic, pharmacodynamic, and toxicological data. Many NCEs, including potentially this compound as a nucleoside analog, exhibit poor physicochemical properties, such as low aqueous solubility, which can hinder their absorption and bioavailability. nih.gov

A critical first step in formulation optimization is the thorough physicochemical characterization of the drug substance. This includes determining its solubility, permeability, pKa, logP, and solid-state properties (e.g., crystallinity, polymorphism). fip.org This information helps in classifying the drug according to the Biopharmaceutics Classification System (BCS), which in turn guides the selection of an appropriate formulation strategy. nih.gov For instance, for a drug with high permeability but low solubility (BCS Class II), the formulation focus would be on enhancing solubility and dissolution rate. nih.gov

Several methodologies can be employed to overcome formulation challenges, particularly for poorly soluble compounds:

Solid Dispersion Technology: This technique involves dispersing the drug in an inert carrier matrix at the solid state. researchgate.net By converting the drug to an amorphous form or reducing its particle size to a molecular level, solid dispersions can significantly enhance the dissolution rate and bioavailability. researchgate.net For example, the solubility of the antiviral drug acyclovir (B1169) was increased using solid dispersions with carriers like Kollidon VA64, Soluplus, and Eudragit EPO. researchgate.net

Nanoparticle-Based Formulations: Reducing the particle size of the drug to the nanometer range increases the surface area-to-volume ratio, leading to faster dissolution. nih.gov Various types of nanoparticles, including polymeric nanoparticles and lipid-based nanostructures, have been developed to improve the oral delivery of nucleoside analogs like zidovudine and lamivudine (B182088). nih.govmdpi.com For instance, zidovudine encapsulated in lactoferrin nanoparticles showed a more than 4-fold increase in the area under the curve (AUC) in rats compared to the free drug, indicating significantly improved bioavailability. nih.gov

Lipid-Based Formulations: For lipophilic drugs, lipid-based systems such as self-emulsifying drug delivery systems (SEDDS), self-microemulsifying drug delivery systems (SMEDDS), and liposomes can be highly effective. nih.gov These formulations can enhance drug solubilization and intestinal absorption. nih.gov

Prodrug Approach: Chemical modification of the drug molecule to create a more soluble or permeable prodrug is another strategy. nih.gov The prodrug is then converted to the active parent drug in the body. This approach has been successfully used for several nucleoside analogs. nih.gov

The selection of excipients is a crucial aspect of formulation development. Excipients are pharmacologically inactive substances that are added to the formulation to aid in manufacturing, stability, and drug delivery. nih.gov Common excipients include solubilizers, surfactants, polymers, and co-solvents. nih.gov Their compatibility with the drug substance must be thoroughly evaluated to ensure the stability and performance of the final formulation.

The following table provides examples of formulation strategies and their outcomes for different nucleoside analogs, which could be considered in the preclinical development of this compound.

Nucleoside AnalogFormulation StrategyKey FindingReference
Zidovudine Lactoferrin Nanoparticles>4-fold increase in AUC in rats nih.gov
Acyclovir Solid Dispersion with Eudragit EPOFaster dissolution rate compared to the pure drug researchgate.net
Lamivudine & Zidovudine Lipid-based Nanostructures (Phytantriol)Controlled drug release and protection from acid degradation mdpi.com
Zidovudine Fast Dissolving Tablets with SuperdisintegrantsRapid disintegration (18 seconds) and 98.51% drug release in 30 minutes researchgate.net

Vii. Computational and Theoretical Investigations of 6 Methyl 2 ,3 Dideoxyadenosine

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or enzyme). This modeling is crucial for understanding how a drug candidate like 6-Methyl-2',3'-dideoxyadenosine might interact with its biological target.

Detailed molecular docking studies specifically for this compound are not extensively documented in publicly available literature. However, the principles of such investigations can be understood from studies on analogous compounds. For instance, computer simulations of the mannose receptor CD206 have been used to model ligand-receptor interactions, demonstrating how spatial arrangements are optimized to facilitate binding with specific amino acid residues. nih.gov In a hypothetical docking study, this compound would be placed into the active site of a target enzyme, such as a viral reverse transcriptase or a cellular kinase. The simulation would then calculate the most energetically favorable binding poses, considering interactions like hydrogen bonds, van der Waals forces, and electrostatic interactions. The absence of the 3'-hydroxyl group, characteristic of a dideoxynucleoside, is a key feature for its role as a chain terminator in DNA synthesis. The addition of the N6-methyl group introduces steric bulk and alters the electronic properties of the adenine (B156593) base, which would significantly influence its interaction with amino acid residues in the receptor's binding pocket compared to its non-methylated counterpart, 2',3'-dideoxyadenosine (B1670502).

Table 1: Potential Intermolecular Interactions in a Docking Simulation

Interaction Type Potential Interacting Residues in Target Enzyme Role of 6-Methyl Group
Hydrogen Bonding Aspartate, Glutamate, Serine, Threonine May alter the standard Watson-Crick edge hydrogen bonding pattern.
Hydrophobic Interactions Leucine, Isoleucine, Valine, Phenylalanine The methyl group provides an additional hydrophobic contact point, potentially increasing affinity for nonpolar pockets.
Pi-Stacking Phenylalanine, Tyrosine, Tryptophan The adenine ring can stack with aromatic residues; the methyl group can influence the geometry of this stacking.

| Steric Hindrance | Any residue in close proximity | The methyl group can cause steric clashes, preventing optimal binding in some enzyme active sites but improving selectivity for others. |

Conformational Analysis and Dynamics of the Nucleoside Structure

Conformational analysis and molecular dynamics (MD) simulations are used to study the movement and structural flexibility of molecules over time. For a nucleoside analog, key conformational features include the sugar pucker, the orientation of the base relative to the sugar (the glycosidic bond torsion angle, chi), and the flexibility of the exocyclic groups.

The N6-methyl group on the adenine base has a significant impact on its conformational preference. It can exist in either a syn or anti conformation. The anti conformation is typically required for standard Watson-Crick base pairing within a DNA duplex, while the syn conformation is generally more stable for the isolated N6-methylated nucleobase. nih.gov Molecular dynamics simulations can reveal the energy barrier between these two states and how the equilibrium is influenced by the local environment, such as being free in solution versus incorporated into a DNA strand. nih.gov

Furthermore, MD simulations on related modified nucleosides, such as 5',8-cyclo-2'-deoxyadenosine, have shown that structural modifications can increase the rigidity of the molecule. mdpi.com This increased rigidity can, in turn, hamper the flexibility of a larger structure like a DNAzyme's catalytic loop, which is necessary for proper function. mdpi.com A similar effect could be postulated for this compound, where the interplay between the sugar conformation and the N6-methyl group's orientation would be critical to its biological activity.

| Backbone Torsion Angles | Angles defining the shape of the phosphodiester backbone if incorporated into DNA. | The absence of the 3'-OH group prevents further backbone extension. |

Computational Modeling of Enzymatic Interactions and Reaction Mechanisms

Computational modeling can elucidate the step-by-step mechanism of enzyme-catalyzed reactions. For this compound, a key enzymatic interaction would be its phosphorylation by cellular kinases to form the active triphosphate metabolite. Quantum mechanics (QM) and hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods can be used to model the transition states of the phosphoryl transfer reaction.

These computational approaches have been successfully applied to study complex reaction mechanisms, including cycloadditions and oxidation processes. nih.govrsc.orgnih.govresearchgate.netresearchgate.net For example, density functional theory (DFT) calculations can shed light on reaction pathways, determining whether a process is concerted or stepwise and identifying the structures of transition states. researchgate.net

In the context of this compound, modeling could explore how the N6-methyl group affects the binding affinity and catalytic efficiency of nucleoside kinases. The altered electronic distribution in the adenine ring due to the methyl group could influence the positioning of the 5'-hydroxyl group within the kinase's active site, potentially affecting the rate of the first phosphorylation step, which is often rate-limiting. Furthermore, once converted to its triphosphate form, modeling its interaction with a DNA polymerase could reveal the precise mechanism by which it terminates chain elongation and how the N6-methyl group influences the stability of the enzyme-DNA-drug complex.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational method that attempts to correlate the chemical structure of a series of compounds with their biological activity using statistical models. The goal is to develop a mathematical equation that can predict the activity of new, unsynthesized compounds.

While no specific QSAR studies centered on this compound were found, research on related N6-substituted adenosine (B11128) analogs provides a clear blueprint for how such an analysis would be conducted. researchgate.net In a typical QSAR study, a series of related dideoxynucleosides would be synthesized, and their biological activity (e.g., antiviral potency) would be measured. Then, various molecular descriptors for each compound would be calculated.

Table 3: Examples of Descriptors Used in QSAR Studies

Descriptor Class Specific Examples Information Provided
Electronic Dipole moment, Partial atomic charges, HOMO/LUMO energies Describes the electronic distribution and reactivity of the molecule.
Steric Molecular volume, Surface area, Verloop parameters (L, B1, B5) Describes the size and shape of the molecule and its substituents. researchgate.net
Lipophilic LogP (octanol-water partition coefficient) Measures the hydrophobicity of the molecule, affecting membrane permeability and binding.

| Topological | Connectivity indices, Wiener index | Encodes information about the branching and connectivity of atoms in the molecule. |

Viii. Future Research Directions for 6 Methyl 2 ,3 Dideoxyadenosine

Elucidation of Undefined Molecular and Cellular Mechanisms of Action

A foundational aspect of future research will be to unravel the precise molecular and cellular mechanisms through which 6-Methyl-2',3'-dideoxyadenosine exerts its biological effects. While it is hypothesized to function as a reverse transcriptase inhibitor, akin to other dideoxynucleosides, this needs to be empirically validated. nih.gov

Key research questions to address include:

Reverse Transcriptase Inhibition: Does this compound, after intracellular phosphorylation to its triphosphate form, act as a competitive inhibitor and/or a chain terminator of viral reverse transcriptases? Comparative studies against various viral polymerases, including those from HIV and other retroviruses, will be crucial.

Cellular Uptake and Metabolism: How does the 6-methyl group influence the transport of the nucleoside into cells and its subsequent phosphorylation to the active triphosphate form? Studies on its uptake via nucleoside transporters and the efficiency of cellular kinases in its metabolic activation are necessary. nih.govnih.gov

Interaction with Cellular Polymerases: A critical aspect of the safety profile of nucleoside analogues is their selectivity for viral versus host DNA polymerases. Future studies should assess the inhibitory potential of this compound triphosphate against human DNA polymerases (α, β, γ, δ, and ε) to predict potential cytotoxicity.

Discovery of Novel Biological Targets and Therapeutic Applications

Beyond its presumed antiviral activity, the unique structural features of this compound may endow it with novel biological activities. The N6-methyladenosine modification is a known epigenetic marker, and while the deoxy version of this modification has been studied, the biological consequence of a 2',3'-dideoxy-N6-methyladenosine is unknown. nih.govnih.gov

Future research should explore:

Antiviral Spectrum: The antiviral activity of this compound should be screened against a broad panel of viruses, including not only retroviruses but also other viruses that utilize a reverse transcription step or have polymerases susceptible to inhibition by nucleoside analogues, such as hepatitis B virus (HBV) and emerging flaviviruses. nih.gov

Anticancer Potential: Many nucleoside analogues exhibit anticancer properties. The potential of this compound to inhibit the proliferation of various cancer cell lines should be investigated. Mechanistic studies would need to determine if any observed anticancer effects are due to the inhibition of DNA synthesis or other novel mechanisms.

Modulation of Purinergic Signaling: N6-methylated adenosine (B11128) derivatives are known to interact with purinergic receptors, such as the P2Y1 receptor. nih.govnih.gov It would be valuable to investigate whether this compound or its metabolites can modulate the activity of these receptors, which could open up therapeutic applications in areas like thrombosis and inflammation.

Development of Advanced Synthetic Methodologies for Analog Libraries

The synthesis of this compound and a library of its analogs is a prerequisite for comprehensive structure-activity relationship (SAR) studies. While general methods for the synthesis of dideoxynucleosides are established, optimizing these for the 6-methylated version and creating a diverse set of derivatives will be a key research endeavor. nih.gov

Future synthetic efforts should focus on:

Efficient Synthesis: Developing a high-yield, scalable, and cost-effective synthetic route for this compound is essential for further preclinical development.

Analog Libraries: The systematic synthesis of analogs with modifications at various positions of the purine (B94841) base and the sugar moiety will be critical for SAR studies. This will help in identifying derivatives with improved potency, selectivity, and pharmacokinetic properties. For instance, analogs with different substituents at the C2 and C6 positions of the purine ring could be explored. nih.gov

Prodrug Strategies: To enhance oral bioavailability and cellular uptake, the development of prodrugs of this compound should be pursued. This could involve modifications such as esterification of the 5'-hydroxyl group.

Advancement of Preclinical Models for Comprehensive Efficacy Assessment

To thoroughly evaluate the therapeutic potential of this compound, robust preclinical models are indispensable. These models should be carefully selected to be relevant to the intended therapeutic application.

Future preclinical research should involve:

In Vitro Models: Initial efficacy testing will rely on various cell-based assays. For antiviral testing, this will include viral replication assays in relevant host cell lines (e.g., MT-4 cells for HIV). nih.gov For anticancer evaluation, a panel of human cancer cell lines should be used.

In Vivo Models: Promising in vitro results should be followed by evaluation in animal models. For anti-HIV activity, this could involve studies in humanized mouse models. For other potential applications, relevant animal models of disease will need to be established or utilized.

Pharmacokinetic and Toxicological Studies: Comprehensive pharmacokinetic studies in animals will be necessary to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. Early toxicology studies will also be crucial to identify any potential safety concerns.

Integration of Omics Data for a Holistic Understanding of Compound Effects

To gain a systems-level understanding of the cellular response to this compound, the integration of various "omics" data will be invaluable. This approach can reveal not only the primary mechanism of action but also off-target effects and potential biomarkers of response or toxicity.

Future research should incorporate:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.